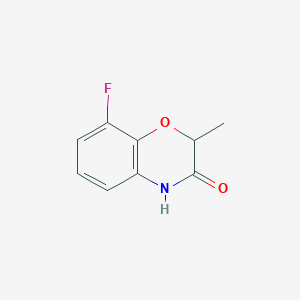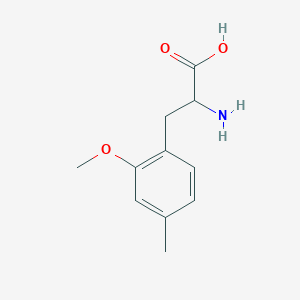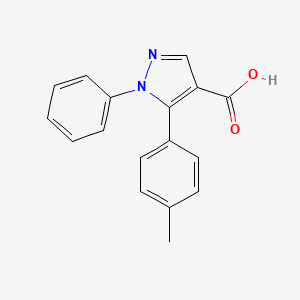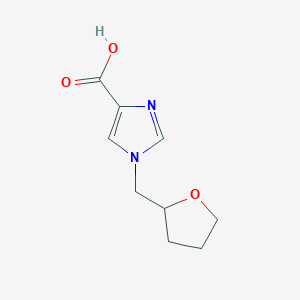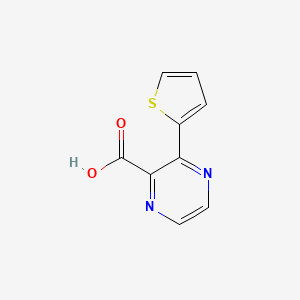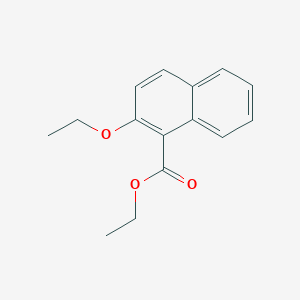![molecular formula C12H13ClN2O B1407272 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride CAS No. 1803582-56-0](/img/structure/B1407272.png)
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride
概要
説明
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C12H12N2O·HCl It is a hydrochloride salt form of a phenol derivative that contains a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 2-aminomethylpyridine with salicylaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group in the Schiff base intermediate can be reduced to form the amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for the reduction of the Schiff base intermediate.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: The amine derivative of the Schiff base.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
2-Aminomethylpyridine: This compound is a precursor in the synthesis of 2-{[(Pyridin-2-yl)amino]methyl}phenol hydrochloride and has similar chemical properties.
Uniqueness
This compound is unique due to its combination of a phenol group and a pyridine ring, which allows for diverse chemical reactivity and potential biological activities. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
IUPAC Name |
2-[(pyridin-2-ylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12;/h1-8,15H,9H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKKTGWYUHEUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


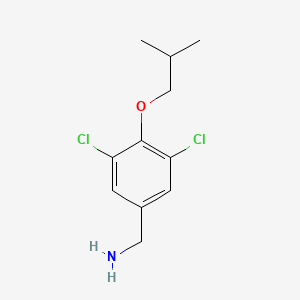
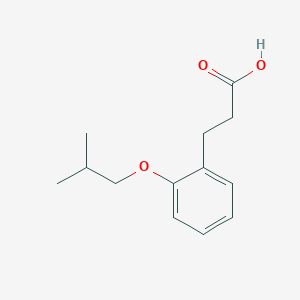
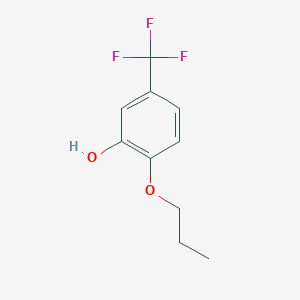
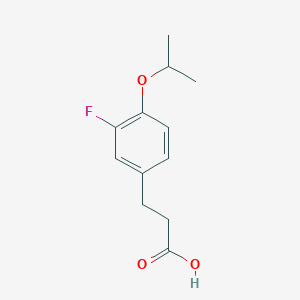
![5-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B1407199.png)
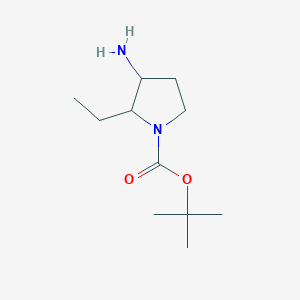
![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)

